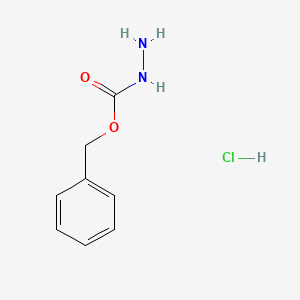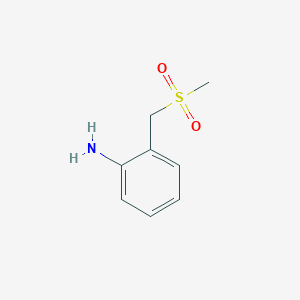
2-(Methanesulfonylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methanesulfonylmethyl)aniline is a chemical compound that can be synthesized and modified for various applications, including the development of pharmaceuticals, materials with specific fluorescence properties, and electrorheological fluids. The compound is characterized by the presence of a methanesulfonylmethyl group attached to an aniline moiety, which can undergo further chemical transformations.
Synthesis Analysis
The synthesis of compounds related to 2-(Methanesulfonylmethyl)aniline often involves the insertion of sulfur dioxide into anilines to introduce sulfonyl groups. For instance, the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones from anilines, N-arylacrylamides, and DABCO·(SO2)2 has been developed, which proceeds efficiently under mild conditions . Another approach is the C-H bond sulfonylation of anilines with sulfur dioxide insertion under metal-free conditions, generating 2-sulfonylanilines in moderate to good yields through a radical process involving in situ generated arylsulfonyl radicals .
Molecular Structure Analysis
The molecular structure of 2-(Methanesulfonylmethyl)aniline derivatives can be tailored to exhibit specific properties. For example, 2,6-bis(arylsulfonyl)anilines have been synthesized with well-defined intramolecular hydrogen bonds, leading to high fluorescence emissions in the solid state. The molecular structure, including the sulfonyl bridges and the central aniline unit, facilitates charge transfer and a push-pull effect with an extended π-conjugated system .
Chemical Reactions Analysis
2-(Methanesulfonylmethyl)aniline and its derivatives can participate in various chemical reactions. For instance, 2-[(Trimethylsilyl)methyl]benzyl methanesulfonates, which are structurally related, can react with potassium fluoride to generate o-quinodimethanes, which are trapped with electron-deficient olefins to afford cycloadducts . Additionally, the presence of a methanesulfonylmethyl group can influence the reactivity of anilines, as seen in the synthesis of anti-inflammatory agents where electron-attracting substituents at specific positions significantly affect the pharmacological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Methanesulfonylmethyl)aniline derivatives are influenced by their molecular structure. Aniline oligomers prepared in methanesulfonic acid show varying electrorheological behavior depending on the concentration of methanesulfonic acid used during synthesis, which affects their conductivity and dielectric properties . The formation and hydrolysis rates of methanesulfonic acid derivatives of anilines are also affected by the presence of ortho-substituents, which can alter the reactivity of the NH2 group through intramolecular hydrogen bonding . Furthermore, (methylsulfonyl)methanesulfonate esters, which are structurally related to 2-(Methanesulfonylmethyl)aniline, have shown significant antineoplastic activity in vivo, highlighting the potential of sulfonylmethyl anilines in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Use in Catalysis
- Scientific Field: Catalysis
- Summary of Application: “2-(Methanesulfonylmethyl)aniline” has been used in the methylation of anilines with methanol, catalysed by cyclometalated ruthenium complexes . This process is part of a hydrogen autotransfer procedure that proceeds under mild conditions .
- Methods of Application: The procedure involves the dehydrogenation of methanol, which leads to the formation of a more reactive aldehyde or ketone. This can then undergo reactions like aldol condensation or imine formation. In the final step of the reaction sequence, the hydrogen abstracted in the first step is used to hydrogenate the intermediate product .
- Results or Outcomes: This methodology allows the effective methylation of anilines with methanol to selectively give N-methylanilines .
Use in Synthesis of Aniline-based Triarylmethanes
- Scientific Field: Organic Synthesis
- Summary of Application: “2-(Methanesulfonylmethyl)aniline” can be used in the synthesis of aniline-based triarylmethanes .
- Methods of Application: The synthesis involves the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst .
- Results or Outcomes: This methodology provides a beneficial, scalable, and efficient approach for the synthesis of aniline-based triarylmethanes .
Safety And Hazards
2-(Methanesulfonylmethyl)aniline is classified as a hazardous substance. It has several hazard statements including H302, H312, H315, H319, H332, and H335, indicating that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-(methylsulfonylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5H,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOZRCYKUKGDHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methanesulfonylmethyl)aniline | |
CAS RN |
25195-69-1 |
Source


|
| Record name | 2-(methanesulfonylmethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

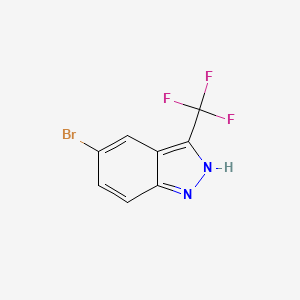

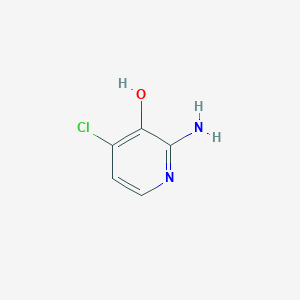

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)

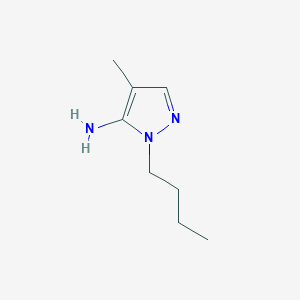
![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)
![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)
![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)

